(E)-2-oxo-4-phenylbut-3-enoic acid is an organic compound notable for its unique structure that includes a phenyl group attached to a butenoic acid backbone. This compound features a conjugated system with a double bond and a carbonyl group, making it an interesting subject for various chemical reactions and applications in scientific research. It is classified under α,β-unsaturated carbonyl compounds, which are significant in organic chemistry due to their reactivity and versatility in synthesis.
The compound's chemical structure is represented by the formula CHO and has the CAS number 1914-59-6. Its synthesis and applications span across multiple fields, including medicinal chemistry, where it is explored for potential therapeutic effects, and industrial chemistry, where it serves as an intermediate in the production of fine chemicals and pharmaceuticals .
The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid typically involves an aldol condensation reaction between benzaldehyde and pyruvic acid under basic conditions. The process can be outlined as follows:
In industrial settings, this synthesis can be scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and catalyst choice. Continuous flow reactors may also be employed to enhance efficiency and yield .
The compound's structural characteristics enable it to participate in various chemical reactions, making it a valuable building block in organic synthesis .
(E)-2-oxo-4-phenylbut-3-enoic acid is involved in several types of chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous or organic solvent |
| Reduction | Sodium borohydride | Alcohol solvent |
| Substitution | Bromine | Acetic acid or dichloromethane |
These reactions expand the utility of (E)-2-oxo-4-phenylbut-3-enoic acid in synthetic organic chemistry .
The mechanism of action for (E)-2-oxo-4-phenylbut-3-enoic acid primarily involves its interaction with biological targets through its conjugated system. This allows the compound to participate in electron transfer reactions that can influence various biological pathways.
For instance, its potential anticancer activity may stem from its ability to induce oxidative stress in cancer cells, leading to apoptosis. The compound's reactivity facilitates interactions with cellular components, which may result in therapeutic effects against certain diseases .
The properties of (E)-2-oxo-4-phenylbut-3-enoic acid make it suitable for various applications in organic synthesis and medicinal chemistry. Its stability under standard laboratory conditions allows for straightforward handling during experiments .
(E)-2-oxo-4-phenylbut-3-enoic acid has diverse applications across multiple scientific domains:
The versatility of this compound underscores its significance in both academic research and industrial applications .
The compound is systematically named (3E)-2-oxo-4-phenylbut-3-enoic acid according to IUPAC conventions. This designation explicitly defines:
Synonymous nomenclature reflects historical naming or structural emphasis, as compiled in Table 1.
Table 1: Accepted Synonyms
| Synonym | Nomenclature Basis |
|---|---|
| (E)-2-Oxo-4-phenyl-3-butenoic acid | IUPAC variant with older locant order |
| trans-Benzylidenepyruvic acid | Functional group relationship* |
| (E)-Benzylidene pyruvic acid | Common laboratory designation |
| 2-Oxo-4-phenyl-3-butenoic acid | Implied E configuration |
*Derived from the condensation product of benzaldehyde and pyruvic acid [8] [9].
Two CAS Registry Numbers are associated with this compound:
Both forms share the identical core molecular formula C₁₀H₈O₃, corresponding to a molecular weight of 176.17 g/mol [1] [2] [8]. The hydrate form incorporates one water molecule, yielding the formula C₁₀H₈O₃·H₂O (or C₁₀H₁₀O₄), though the anhydrous form is the chemically active species [4] [7].
Table 2: CAS Registry Specifications
| CAS Number | Molecular Weight (g/mol) | Form | Primary Use Context |
|---|---|---|---|
| 1914-59-6 | 176.17 | Anhydrous | Synthetic chemistry |
| 17451-19-3 | 194.18* | Monohydrate | Crystalline storage |
*Calculated for C₁₀H₁₀O₄ (C₁₀H₈O₃ + H₂O) [5] [7] [9].
The unambiguous representation of molecular structure employs standardized identifiers:
O=C(O)C(=O)\C=C\C1=CC=CC=C1This encodes: O=C(O)C(=O)) \C=C\) C1=CC=CC=C1) [2] 1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+InChIKey (Hashed representation):STNUOVLUOQBREL-UHDJGPCESA-NThe InChIKey provides a unique, 27-character fingerprint for database searches. The stereochemical layer /b7-6+ explicitly confirms the E (trans) configuration about the C3=C4 bond [4] [5] . Table 3: Structural and Electronic Identifiers
| Descriptor Type | Identifier | Critical Components |
|---|---|---|
| SMILES | O=C(O)C(=O)\C=C\C1=CC=CC=C1 | E-double bond; ketoacid; phenyl ring |
| InChI | 1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | Atomic connectivity; stereochemistry; protonation |
| InChIKey | STNUOVLUOQBREL-UHDJGPCESA-N | Unique molecular fingerprint (25 characters) |
The (E)-stereochemistry (i.e., the phenyl and carboxyl groups on opposite sides of the double bond) is essential for its reactivity in biological systems and coordination chemistry [1] [8]. This configuration is consistently represented across all major chemical databases using the (3E) or (E) prefix in nomenclature and the b7-6+ term in InChI strings.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1